Nonapyrimine
Overview
Description
Chemical Reactions Analysis
The analysis of chemical reactions involving Nonapyrimine would require detailed studies. Various tools and methodologies can be used to study reaction mechanisms, including electroanalytical tools , principles of chemical reactor analysis , and systematic approaches to reactive chemical analysis .Scientific Research Applications
Pyrimidine compounds, including Nonapyrimine, have been explored for use as histamine and adenosine receptor antagonists and in various other biological receptors and modulators (Hassan et al., 2012).
Pyrimidine derivatives demonstrate a range of biological activities, such as antiviral, anti-malarial, cytostatic, antithelemintic, antibacterial, adenosine receptor ligands, anti-cancer agents, and anti-convulsant agents (Mobinikhaledi et al., 2014).
Pyrimidine metabolism plays a critical role in cancer, serving as a pathway for DNA replication, RNA synthesis, and cellular bioenergetics. Increased nucleotide metabolism supports tumor growth, and agents inhibiting synthesis and incorporation of nucleotides are used as chemotherapeutics (Siddiqui & Ceppi, 2020).
Pyrimidine metabolism also has a non-proliferative role in cancer, affecting differentiation in cancers from different origins, including leukemic cells and solid tumors like triple-negative breast cancer and hepatocellular carcinoma (Siddiqui & Ceppi, 2020).
The [1,2,4]triazolo[1,5-a]pyrimidines, a class of non-naturally occurring small molecules related to pyrimidine, are significant in both agriculture and medicinal chemistry, with diverse applications such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer (Pinheiro et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-nonyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-3-4-5-6-7-8-10-16-14-13-9-11-17-15(13)19-12-18-14/h9,11-12H,2-8,10H2,1H3,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZVHJCXDDFMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNC1=NC=NC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863583 | |
Record name | 4-Nonylamino-7H-pyrrolo(2,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nonapyrimine | |
CAS RN |
5626-36-8 | |
Record name | Nonapyrimine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nonylamino-7H-pyrrolo(2,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NONAPYRIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322D5Y3Q0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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